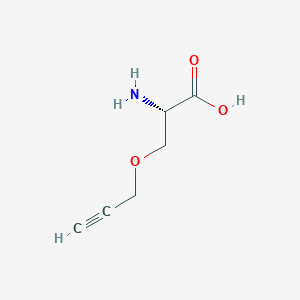
O-propargyl serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-propargyl serine is an amino acid derivative where the hydroxyl group of serine is replaced with a propargyl group. This modification introduces an alkyne functionality into the molecule, making it a valuable building block in organic synthesis and bioconjugation chemistry. The presence of the alkyne group allows for various click chemistry reactions, which are widely used in chemical biology and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-propargyl serine typically involves the protection of the amino and carboxyl groups of serine, followed by the introduction of the propargyl group. One common method is the use of propargyl bromide in the presence of a base to achieve the substitution reaction. The protected serine is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free synthesis, are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne group is highly reactive in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Click Chemistry: Copper(I) catalysts and azides are commonly used in CuAAC reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alkenes or alkanes derived from the reduction of the alkyne group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Click Chemistry: Triazole derivatives formed from CuAAC reactions
科学研究应用
O-propargyl serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Utilized in the study of protein modifications and interactions through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Employed in the production of functionalized materials and polymers
作用机制
The mechanism of action of O-propargyl serine is primarily based on its alkyne functionality. The alkyne group can participate in various chemical reactions, enabling the modification of biomolecules and materials. In biological systems, this compound can be incorporated into proteins, allowing for site-specific modifications through click chemistry. This enables the study of protein function and interactions at a molecular level .
相似化合物的比较
O-propargyl tyrosine: Another amino acid derivative with an alkyne group, used in similar applications.
Propargyl glycine: A simpler amino acid derivative with an alkyne group.
Propargylamine: A primary amine with an alkyne group, used in various synthetic applications.
Uniqueness: O-propargyl serine is unique due to its combination of the serine backbone and the alkyne functionality. This allows for versatile applications in both chemical synthesis and biological studies. The presence of the hydroxyl group in serine also provides additional sites for modification, enhancing its utility in various research fields .
属性
IUPAC Name |
(2S)-2-amino-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWZMZSOKUORR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
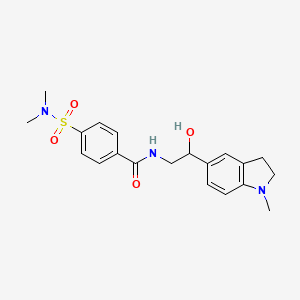
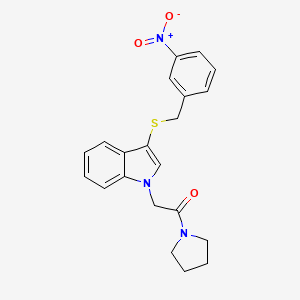
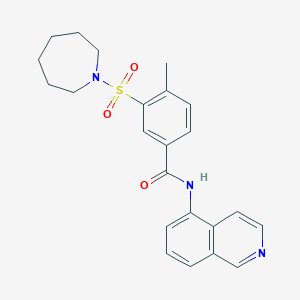
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
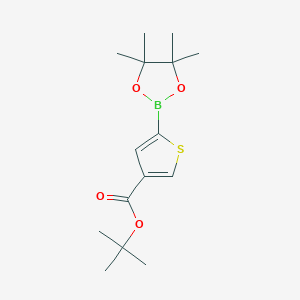
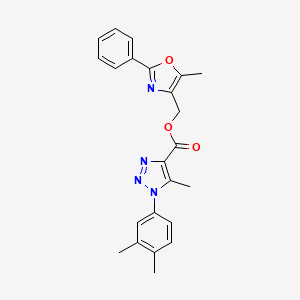

![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)
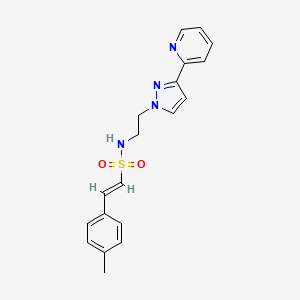
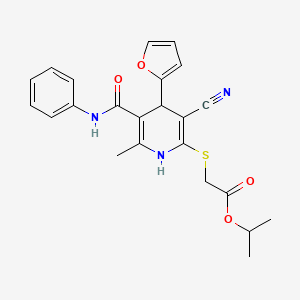
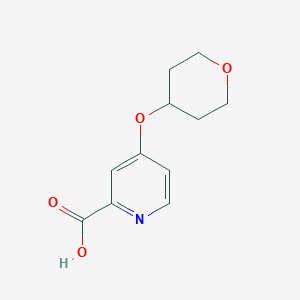
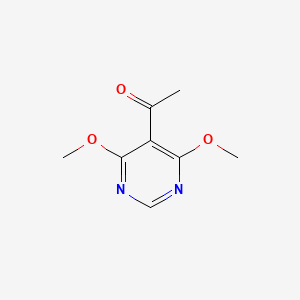
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)
